8-Bromo-2,4-dichloroquinolin-3-amine
Description
Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry Research
The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. researchgate.netresearchgate.net Its prevalence in numerous natural products, particularly alkaloids, and its role as a fundamental building block in the synthesis of a wide array of therapeutic agents underscore its importance. nih.govgoogle.com The unique electronic properties and the ability to functionalize the quinoline ring at various positions make it a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. researchgate.netstackexchange.com
The versatility of the quinoline nucleus has led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities. mdpi.comacs.org These include, but are not limited to, anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govnih.gov The structural rigidity of the quinoline system provides a well-defined orientation for substituents, which is crucial for specific interactions with biological macromolecules. researchgate.net Consequently, the synthesis and biological evaluation of novel quinoline derivatives remain an active and highly fruitful area of academic and industrial research. nih.gov
Table 1: Selected Pharmacological Activities of Quinoline Derivatives
| Pharmacological Activity | Reference |
| Anticancer | researchgate.netnih.gov |
| Antimalarial | researchgate.netnih.gov |
| Antimicrobial | mdpi.comnih.gov |
| Anti-inflammatory | nih.gov |
| Antiviral | researchgate.net |
Overview of Dihalo- and Bromo-Quinoline Derivatives in Contemporary Academic Literature
Among the vast array of quinoline derivatives, those bearing halogen substituents, particularly dihalo- and bromo-quinolines, have been a subject of intensive investigation. The introduction of halogen atoms onto the quinoline scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications, in turn, can have a profound impact on the biological activity and pharmacokinetic profile of the molecule.
Academic literature is replete with studies on the synthesis and biological evaluation of dihalo- and bromo-quinoline derivatives. For instance, 2,4-disubstituted quinolines, including those with halogen atoms, have been explored for their potential as anticancer agents. Research has also focused on the diverse pharmacological activities of various substituted quinolines, highlighting their importance in the development of new therapeutic agents.
Bromo-substituted quinolines, in particular, have been shown to exhibit significant biological potential. Studies have evaluated brominated 8-substituted quinolines as novel anticancer agents, demonstrating their antiproliferative activity against various cancer cell lines. The position of the bromine atom on the quinoline ring, as well as the presence of other substituents, plays a crucial role in determining the compound's efficacy and mechanism of action. The synthesis of these halogenated derivatives often involves electrophilic aromatic substitution reactions or more complex multi-step synthetic sequences, which are areas of active research in organic chemistry.
Structural Features and Research Focus on 8-Bromo-2,4-dichloroquinolin-3-amine
The chemical compound this compound possesses a distinct set of structural features derived from its systematic name. The core of the molecule is a quinoline ring system. This core is substituted with a bromine atom at the 8-position, two chlorine atoms at the 2- and 4-positions, and an amine group at the 3-position.
Table 2: Key Structural Features of this compound
| Feature | Description |
| Core Structure | Quinoline |
| Substituent at C8 | Bromo |
| Substituent at C2 | Chloro |
| Substituent at C4 | Chloro |
| Substituent at C3 | Amino |
The presence of three halogen atoms (one bromine and two chlorine) significantly increases the molecular weight and is expected to enhance its lipophilicity. The chlorine atoms at the 2- and 4-positions are known to be susceptible to nucleophilic substitution reactions, a common pathway for the further functionalization of such quinoline derivatives. The amino group at the 3-position introduces a site for potential hydrogen bonding and can be a key pharmacophoric feature for biological interactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5BrCl2N2 |
|---|---|
Molecular Weight |
291.96 g/mol |
IUPAC Name |
8-bromo-2,4-dichloroquinolin-3-amine |
InChI |
InChI=1S/C9H5BrCl2N2/c10-5-3-1-2-4-6(11)7(13)9(12)14-8(4)5/h1-3H,13H2 |
InChI Key |
WIXMMWFTGJAXCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C(=C2Cl)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromo 2,4 Dichloroquinolin 3 Amine and Analogous Structures
Strategies for Quinoline (B57606) Core Construction with Halogen and Amine Functionalities
The assembly of the quinoline scaffold with predetermined halogen and amine substituents is a cornerstone of synthesizing complex molecules like 8-Bromo-2,4-dichloroquinolin-3-amine. This section delves into the cyclization reactions that form the quinoline ring and the methods for incorporating the necessary functional groups at specific positions.
Cyclization Reactions for Substituted Quinoline Ring Formation
The formation of the quinoline ring system can be achieved through various classical and modern cyclization reactions. These reactions typically involve the condensation of an aniline (B41778) derivative with a three-carbon component.
Several named reactions are fundamental to quinoline synthesis:
Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).
Combes Synthesis: Aniline is reacted with a β-diketone in the presence of an acid catalyst.
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
Modern approaches often provide milder reaction conditions and greater functional group tolerance. One such method is the electrophilic cyclization of N-(2-alkynyl)anilines, which can yield halogen-containing quinolines in moderate to good yields. This reaction proceeds via a 6-endo-dig cyclization promoted by electrophilic halogenating agents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂).
| Cyclization Reaction | Reactants | Conditions | Key Features |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh, acidic | Forms the basic quinoline scaffold. |
| Combes Synthesis | Aniline, β-Diketone | Acidic | Yields substituted quinolines. |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or base catalysis | Versatile for polysubstituted quinolines. |
| Electrophilic Cyclization | N-(2-alkynyl)aniline, Electrophilic Halogen Source | Mild | Introduces a halogen at the 3-position. acgpubs.org |
Incorporation of Halogen Substituents at Positions 2, 4, and 8
The introduction of chlorine atoms at the C2 and C4 positions is often achieved by treating a 4-hydroxy-2-quinolone precursor with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction efficiently converts the hydroxyl and oxo groups into chloro substituents.
The bromine atom at the C8 position can be introduced either by starting with a pre-brominated aniline derivative (e.g., 2-bromoaniline) in a cyclization reaction or by direct bromination of the quinoline core. Direct bromination of 8-substituted quinolines has been investigated, and the regioselectivity depends on the directing effects of the existing substituents and the reaction conditions. For instance, bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of mono- and di-bromo derivatives. researchgate.net
Introduction of the Amine Group at Position 3
Introducing an amino group at the C3 position of a pre-formed 2,4-dichloroquinoline (B42001) ring is a challenging yet crucial step. A common strategy involves the nitration of the quinoline ring, followed by the reduction of the nitro group to an amine. The synthesis of 2,4-dichloro-3-nitroquinoline (B146357) has been reported, and this intermediate can be reduced to 3-amino-2,4-dichloroquinoline. chemicalbook.com The reduction of the nitro group can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Precursor Synthesis and Halogenation/Amination Approaches
The synthesis of this compound often proceeds through the construction of key intermediates that are subsequently functionalized. This section details the synthesis from 4-hydroxy-2-quinolones and the specific techniques for regioselective bromination.
Synthesis from 4-Hydroxy-2-quinolones and Related Intermediates
A versatile and widely used precursor for the synthesis of 2,4-dichloroquinolines is the corresponding 4-hydroxy-2-quinolone. These intermediates can be synthesized through various condensation reactions, such as the reaction of an aniline with a malonic acid derivative.
For the synthesis of the target compound, an 8-bromo-4-hydroxy-2-quinolone would be the key intermediate. This can be prepared and subsequently treated with a chlorinating agent like phosphorus oxychloride to yield 8-bromo-2,4-dichloroquinoline. A patent for a similar compound, 8-bromo-2,4-dichloro-7-methoxy-quinoline, outlines a synthetic route starting from a substituted aniline, which is cyclized and then chlorinated. researchgate.net
The general synthetic pathway is as follows:
Formation of 4-hydroxy-2-quinolone: Condensation of a substituted aniline with a malonic acid derivative.
Chlorination: Treatment of the 4-hydroxy-2-quinolone with a chlorinating agent (e.g., POCl₃) to yield the 2,4-dichloroquinoline.
Regioselective Bromination Techniques, with Emphasis on Position 8
Achieving regioselective bromination at the C8 position is critical if the bromine is to be introduced after the formation of the quinoline core. The directing influence of substituents already present on the quinoline ring plays a significant role in determining the position of electrophilic attack.
For instance, the bromination of 8-hydroxyquinoline has been shown to yield a mixture of products, including 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. acgpubs.orgresearchgate.net To achieve specific bromination at the C8 position, it is often more strategic to start with an aniline that is already brominated at the desired position (i.e., 2-bromoaniline (B46623) or a derivative thereof) and then construct the quinoline ring.
However, if direct bromination is pursued, careful control of reaction conditions and the use of specific brominating agents are necessary to favor the formation of the 8-bromo isomer.
Amination Reactions at Position 3 or Amine Group Introduction on Precursors
The introduction of an amine group at the C3 position of a 2,4-dichloroquinoline core is a critical step. Direct amination of a 3-haloquinoline is a viable pathway. Palladium-catalyzed amination reactions are frequently employed for this purpose, demonstrating success in coupling amines with 3-bromo- (B131339) and 3-chloroquinolines. mdpi.com The reactivity of the halogen at position 3 is a key consideration in these transformations.
Alternatively, the amine functionality can be incorporated into one of the precursors before the cyclization reaction that forms the quinoline ring. For instance, a common strategy for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov In such cases, a substituted 2-aminoaryl precursor would already contain the nitrogen atom destined for the 3-amino group of the final product. Another approach involves the [4 + 2] cycloaddition of azadienes, generated in situ from 2-aminobenzyl alcohol, with terminal alkynes, which can yield C-3-functionalized quinolines with high regioselectivity. acs.org
Optimization of Synthetic Reaction Conditions
Optimizing reaction conditions is paramount to achieving high yields and purity in the synthesis of complex molecules like this compound. Key parameters that are frequently fine-tuned include the catalytic system, solvent, and reaction temperature.
Catalysis is central to modern quinoline synthesis, offering milder reaction conditions and improved efficiency over classical methods. oup.com Palladium-based catalysts are particularly prominent, especially for cross-coupling reactions like amination. nih.gov
For the amination of dichloroquinolines, catalytic systems typically consist of a palladium(0) source, such as Pd(dba)₂, and a phosphine (B1218219) ligand. mdpi.com The choice of ligand is crucial; bidentate ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) are commonly used, although more sterically hindered amines may require ligands like 2-dicyclohexylphosphino-2'-dimethylaminobiphenyl (DavePhos). mdpi.comnih.gov
Beyond palladium, other transition metals have proven effective in quinoline synthesis. Iridium catalysts, for example, can efficiently mediate the three-component coupling of arylamines, aromatic aldehydes, and aliphatic aldehydes. oup.comoup.com Copper, cobalt, rhodium, and ruthenium complexes have also been utilized in various cyclization and C-H activation strategies to build the quinoline scaffold. mdpi.comorganic-chemistry.orgrsc.orgrsc.org
Table 1: Catalytic Systems in Quinoline Synthesis
| Catalyst System | Reaction Type | Substrates | Reference |
|---|---|---|---|
| Pd(dba)₂ / BINAP or DavePhos | Amination | Dichloroquinolines, Adamantane-containing amines | mdpi.com |
| [Ir(cod)Cl]₂ | Three-component coupling | Arylamine, Aromatic aldehyde, Aliphatic aldehyde | oup.com |
| Copper Acetate | In situ generation/cyclization | Saturated ketones, Anthranils | mdpi.com |
| Cobalt(III) | C-H activation/cyclization | Anilines, Alkynes | organic-chemistry.org |
The choice of solvent can significantly influence reaction outcomes, affecting solubility, reaction rates, and even selectivity. In the palladium-catalyzed amination of dichloroquinolines, boiling dioxane is a commonly used solvent. mdpi.com Broader studies on quinoline synthesis have screened a variety of solvents, including toluene (B28343), ethanol, acetonitrile (B52724) (ACN), and dimethylformamide (DMF). researchgate.net Interestingly, solvent-free conditions have been shown to sometimes provide higher yields and require shorter reaction times. researchgate.netrsc.org
Reaction temperature is another critical variable. While some modern catalytic methods allow for reactions to proceed at room temperature, many syntheses require heating. rsc.orgrsc.org For instance, an iridium-catalyzed three-component coupling for quinoline synthesis is conducted at 90°C. oup.com Microwave-assisted synthesis has also emerged as a technique to optimize reaction time and temperature, often leading to faster reactions and improved yields. rsc.org
Table 2: Optimization of Reaction Conditions for a Generic Quinoline Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Toluene | Reflux | 4 | 75 | researchgate.net |
| 2 | Ethanol | Reflux | 3 | 80 | researchgate.net |
| 3 | Acetonitrile | Reflux | 3 | 70 | researchgate.net |
| 4 | DMF | 100 | 2 | 65 | researchgate.net |
One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot strategies have been developed for the synthesis of substituted quinolines. mdpi.comrsc.org
These approaches often involve domino or tandem reactions. For example, a highly effective one-pot Friedländer quinoline synthesis has been developed where o-nitroarylcarbaldehydes are first reduced to o-aminoarylcarbaldehydes, which then condense in situ with ketones to form quinolines in high yields. rsc.org Another efficient method is the iridium-catalyzed three-component reaction of an arylamine, an aromatic aldehyde, and an aliphatic aldehyde to directly form substituted quinolines. oup.comoup.com Scandium(III) triflate has been used to mediate a one-pot synthesis of 2,3-disubstituted quinolines from anilines and epoxides. acs.org These methods streamline the synthetic process, avoiding time-consuming purification of intermediates.
Control of Isomer Formation and Regioselectivity in Synthesis
When synthesizing polysubstituted quinolines, controlling the position of each substituent is crucial. Regioselectivity, the control of where a reaction occurs on a molecule, is a significant challenge, particularly when using unsymmetrical starting materials. nih.gov
In the context of the Friedländer synthesis, the reaction between a 2-aminoaryl ketone and an unsymmetrical ketone can lead to a mixture of regioisomeric products. researchgate.net The choice of catalyst (acid or base) and reaction conditions can influence the regiochemical outcome. nih.gov
Modern synthetic methods have been developed to achieve high regioselectivity. For example, metal-free hetero-Diels-Alder reactions between in situ-generated azadienes and terminal alkynes can provide C-3-functionalized quinolines with excellent regioselectivity. acs.org Similarly, transition-metal-catalyzed C-H activation provides a powerful tool for the direct and site-selective functionalization of the quinoline core, allowing for the introduction of substituents at specific positions that might be difficult to access through classical methods. organic-chemistry.orgmdpi.com The inherent reactivity differences between positions on the quinoline ring, such as the higher reactivity of halogens at the 2- and 4-positions compared to other positions, can also be exploited to achieve selective functionalization. mdpi.com
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) |
| 2-dicyclohexylphosphino-2'-dimethylaminobiphenyl (DavePhos) |
| Scandium(III) triflate |
| o-nitroarylcarbaldehyde |
| o-aminoarylcarbaldehyde |
| 2-aminoaryl aldehyde |
| 2-aminoaryl ketone |
| 2-aminobenzyl alcohol |
| Palladium(II) acetate |
| Copper(II) acetate |
Chemical Reactivity and Transformation Studies of 8 Bromo 2,4 Dichloroquinolin 3 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of electron-withdrawing chlorine atoms at the C-2 and C-4 positions of the quinoline (B57606) ring makes 8-Bromo-2,4-dichloroquinolin-3-amine particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of a wide variety of substituents.
Reactivity of Halogen Atoms at C-2 and C-4 Positions
The chlorine atoms at the C-2 and C-4 positions exhibit differential reactivity towards nucleophiles, a phenomenon that can be exploited for selective functionalization. Generally, the C-4 position is more activated towards nucleophilic attack than the C-2 position. This regioselectivity is attributed to the better stabilization of the Meisenheimer intermediate formed during the substitution at C-4.
Studies on related 2,4-dichloroquinolines have shown that reactions with various nucleophiles, such as amines and alkoxides, proceed preferentially at the C-4 position under controlled conditions. For instance, treatment with a primary or secondary amine at moderate temperatures typically results in the selective displacement of the C-4 chloro group, leaving the C-2 chloro and C-8 bromo substituents intact. This selective substitution provides a straightforward route to 4-amino-8-bromo-2-chloroquinolin-3-amine derivatives.
The table below summarizes the general reactivity pattern observed in SNAr reactions with 2,4-dichloroquinoline (B42001) systems.
| Nucleophile | Position of Substitution | Typical Conditions | Product Type |
| Primary Amines | C-4 | Moderate Temperature | 4-Amino-2-chloroquinolines |
| Secondary Amines | C-4 | Moderate Temperature | 4-Amino-2-chloroquinolines |
| Alkoxides | C-4 | Room Temperature to Reflux | 4-Alkoxy-2-chloroquinolines |
This table presents generalized reactivity based on studies of analogous 2,4-dichloroquinoline compounds, as specific data for this compound is limited.
Selective Dehalogenation Strategies and Mechanisms
Selective dehalogenation of polyhalogenated quinolines is a valuable synthetic tool for accessing less halogenated derivatives. Palladium-catalyzed hydrodehalogenation is a common method employed for this purpose. The selectivity of this process is often dependent on the nature of the halogen and its position on the quinoline ring.
In the context of this compound, the bromo group at the C-8 position is generally more susceptible to palladium-catalyzed reduction than the chloro groups. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. By carefully selecting the catalyst, hydrogen source, and reaction conditions, it is possible to achieve selective removal of the bromine atom.
Commonly used conditions for selective debromination include catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas, ammonium (B1175870) formate, or sodium borohydride. The mechanism typically involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by a reductive step that cleaves the carbon-halogen bond and regenerates the catalyst.
Electrophilic Aromatic Substitution on the Halogenated Quinoline Ring
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In this compound, the presence of three halogen atoms and an amino group further complicates the reactivity and regioselectivity of such reactions. The amino group at C-3 is a strongly activating, ortho-, para-directing group, while the halogen atoms are deactivating but also ortho-, para-directing.
Reactions Involving the Amine Functional Group at Position 3
The primary amino group at the C-3 position is a key functional handle for further molecular elaboration through a variety of reactions, including acylation, alkylation, condensation, and cycloaddition.
Acylation and Alkylation Reactions
The nucleophilic nature of the 3-amino group allows for straightforward acylation and alkylation reactions. Acylation can be readily achieved using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions lead to the formation of the corresponding amides, which can be important intermediates for the synthesis of biologically active compounds.
Alkylation of the 3-amino group can be performed using alkyl halides or other alkylating agents. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono- or di-alkylation can be achieved.
The table below provides examples of typical acylation and alkylation reactions that can be performed on the 3-amino group.
| Reaction Type | Reagent | Product |
| Acylation | Acetyl chloride | N-(8-Bromo-2,4-dichloroquinolin-3-yl)acetamide |
| Acylation | Benzoyl chloride | N-(8-Bromo-2,4-dichloroquinolin-3-yl)benzamide |
| Alkylation | Methyl iodide | 8-Bromo-2,4-dichloro-N-methylquinolin-3-amine |
| Alkylation | Benzyl bromide | N-Benzyl-8-bromo-2,4-dichloroquinolin-3-amine |
These are representative reactions, and specific conditions would need to be optimized.
Condensation and Cycloaddition Reactions Leading to Fused Systems
The 3-amino group, in conjunction with one of the adjacent chloro substituents, provides a reactive site for condensation and cycloaddition reactions, leading to the formation of novel fused heterocyclic systems. For example, reaction with a suitable bifunctional reagent can result in the construction of a new ring fused to the quinoline core.
One potential transformation involves the reaction with a 1,3-dielectrophile, which could lead to the formation of a six-membered heterocyclic ring fused at the 2 and 3 positions of the quinoline. Similarly, cycloaddition reactions, such as those involving isothiocyanates or isocyanates, could be employed to construct five-membered heterocyclic rings. These types of reactions significantly expand the structural diversity of compounds that can be accessed from this compound, opening up avenues for the synthesis of novel compounds with potential applications in various fields of chemistry.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium, has proven to be a powerful tool for the chemical modification of this compound. The differential reactivity of the halogen substituents—typically with the C-Br bond being more reactive than the C-Cl bonds under specific catalytic conditions—enables chemists to selectively target different positions on the quinoline core. This selectivity is crucial for the controlled and stepwise construction of more elaborate molecular architectures.
Suzuki Cross-Coupling for C-C Bond Formation
The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. While specific studies detailing the Suzuki coupling of this compound are not extensively documented in publicly available literature, the principles of this reaction are well-established for similar bromo- and chloro-substituted heterocyclic systems.
In a typical Suzuki coupling, the aryl bromide functionality at the C8 position would be the primary site of reaction with a variety of aryl or vinyl boronic acids or their corresponding esters. This reaction is generally catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand and a base. The choice of catalyst, ligand, base, and solvent is critical to achieving high yields and selectivity. For instance, the combination of Pd(PPh₃)₄ and a carbonate base in a solvent mixture like dioxane/water is a common starting point for such transformations.
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene (B28343) | 100 | Data not available |
| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | 2-MeTHF | 80 | Data not available |
The data in this table is hypothetical and serves as an illustrative example of typical Suzuki reaction conditions, as specific experimental data for this compound was not found in the searched literature.
Amination Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. In the context of this compound, the C8-bromo position is the most likely site for this transformation.
The success of the Buchwald-Hartwig amination is highly dependent on the selection of the palladium catalyst and, crucially, the phosphine ligand. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig ligand families (e.g., XPhos, SPhos, RuPhos), are often employed to facilitate the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is also required.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | Data not available |
| 2 | Aniline (B41778) | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | Data not available |
| 3 | Benzylamine | PdCl₂(dppf) | dppf | K₃PO₄ | Toluene | 100 | Data not available |
This table presents representative conditions for Buchwald-Hartwig amination reactions. Specific experimental results for the amination of this compound were not available in the reviewed sources.
Alkynylation Reactions
The introduction of an alkyne moiety onto the quinoline scaffold can be achieved through palladium-catalyzed alkynylation reactions, most notably the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. For this compound, the C8-bromo position would be the expected site of reaction.
A typical Sonogashira coupling employs a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base (like triethylamine (B128534) or diisopropylethylamine). The reaction is often carried out in a solvent such as DMF or toluene under an inert atmosphere. The choice of palladium source and phosphine ligand can influence the reaction efficiency.
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | Data not available |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NEt | Toluene | 90 | Data not available |
| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | THF | 65 | Data not available |
The conditions outlined in this table are illustrative of typical Sonogashira coupling reactions. Detailed experimental findings for the alkynylation of this compound were not found in the surveyed literature.
Spectroscopic Characterization of 8 Bromo 2,4 Dichloroquinolin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectral Analysis: Proton Chemical Shifts and Spin-Spin Coupling Patterns
A ¹H NMR spectrum of 8-Bromo-2,4-dichloroquinolin-3-amine would be expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system and the protons of the amino group. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating nature of the amino group. The protons on the benzene (B151609) portion of the quinoline ring would likely appear in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and splitting patterns (e.g., doublets, triplets) would be determined by their proximity to the bromine substituent and their coupling interactions with neighboring protons. The protons of the amino (-NH₂) group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic CH | 7.0 - 8.5 | d, t | 7.0 - 9.0 |
| NH₂ | Variable | br s | N/A |
Note: This table represents predicted values based on general principles of NMR spectroscopy and data from related compounds. Actual experimental values may vary.
¹³C NMR Spectral Analysis: Carbon Chemical Shifts and Substituent Effects
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms of the quinoline core. The chemical shifts of these carbons would be significantly affected by the attached substituents. The carbons bonded to the electronegative chlorine and bromine atoms (C-2, C-4, and C-8) would be expected to resonate at lower field (higher ppm values). The presence of the amino group at the C-3 position would influence the chemical shift of C-3 and adjacent carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | >140 |
| C-3 | 120 - 140 |
| C-4 | >140 |
| C-4a | 140 - 150 |
| C-5 | 120 - 130 |
| C-6 | 120 - 130 |
| C-7 | 120 - 130 |
| C-8 | 110 - 125 |
| C-8a | 140 - 150 |
Note: This table represents predicted values based on general principles of NMR spectroscopy and data from related compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., HSQC) for Structural Assignment
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), would be invaluable for the unambiguous assignment of proton and carbon signals. An HSQC experiment correlates the signals of directly bonded ¹H and ¹³C nuclei, allowing for the definitive pairing of each proton to its attached carbon atom. This would be particularly useful in assigning the signals of the aromatic protons to their corresponding carbons in the quinoline ring system.
Infrared (IR) Spectroscopy: Vibrational Mode Assignments and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amino group, C-N bonds, aromatic C-H and C=C bonds, and the C-Cl and C-Br bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-Cl | Stretching | 600 - 800 |
| C-Br | Stretching | 500 - 600 |
Note: This table represents predicted values based on characteristic IR absorption ranges for functional groups. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound would be expected to display absorption maxima (λmax) corresponding to π-π* and n-π* electronic transitions within the aromatic system. The positions and intensities of these absorptions would be influenced by the various substituents on the quinoline ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of chlorine and bromine, which have characteristic isotopic patterns (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), the molecular ion peak would appear as a cluster of peaks. The fragmentation pattern would provide insights into the structure of the molecule, with common fragmentation pathways including the loss of halogen atoms or other small neutral molecules.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 291/293/295 | Isotopic pattern due to Br and Cl |
| [M-Cl]⁺ | 256/258/260 | Loss of a chlorine atom |
| [M-Br]⁺ | 212/214 | Loss of a bromine atom |
| [M-Cl-HCN]⁺ | 229/231/233 | Subsequent fragmentation |
Note: m/z values are based on the most abundant isotopes. The table represents a simplified prediction of the fragmentation pattern.
X-Ray Diffraction Analysis for Single Crystal Structure Elucidation
A crystallographic study of this compound would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. As of this review, no published single-crystal X-ray diffraction data for this specific compound has been found.
A typical X-ray diffraction analysis would yield a detailed crystallographic information file (CIF), from which the following parameters would be extracted and are presented here as a template for future research:
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Chemical formula | C₉H₅BrCl₂N₂ |
| Formula weight | 291.96 g/mol |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 7.500 |
| b (Å) | 10.200 |
| c (Å) | 14.800 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1132.2 |
| Z | 4 |
| Calculated density (g/cm³) | 1.715 |
| Absorption coefficient (mm⁻¹) | 4.532 |
| F(000) | 576 |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |
| Br(1)-C(8) | 1.890 |
| Cl(1)-C(2) | 1.740 |
| Cl(2)-C(4) | 1.735 |
| N(1)-C(9) | 1.370 |
| N(2)-C(3) | 1.385 |
| C(2)-N(1)-C(9) | 117.5 |
| C(3)-C(4)-C(10) | 120.0 |
| C(7)-C(8)-Br(1) | 119.5 |
It must be reiterated that the data presented in the tables above are purely hypothetical and are provided for illustrative purposes only. They represent the type of information that would be obtained from an actual X-ray diffraction experiment.
Computational and Theoretical Investigations of 8 Bromo 2,4 Dichloroquinolin 3 Amine
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a range of molecular properties with high accuracy.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity.
Calculation of Electronic Chemical Potential and Electrophilicity IndexFrom the HOMO and LUMO energies, global reactivity descriptors can be calculated. The electronic chemical potential (μ) indicates the tendency of a molecule to escape from a system, while the electrophilicity index (ω) quantifies the ability of a species to accept electrons.irjweb.comijcce.ac.irThese descriptors are used to rationalize and predict the behavior of molecules in chemical reactions.ijcce.ac.ir
While the methodologies for these computational investigations are well-established, the specific application to 8-Bromo-2,4-dichloroquinolin-3-amine and the corresponding data tables with its predicted properties are not currently available in the public domain based on the conducted search. Further experimental or theoretical research would be required to generate the specific findings for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize and understand the charge distribution within a molecule. It provides a map of the electrostatic potential on the electron density surface, which is invaluable for predicting and interpreting the chemical reactivity of a compound like this compound. The MEP map helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. nih.gov
The MEP is calculated using density functional theory (DFT) methods. The resulting map is typically color-coded to represent different potential values. nih.gov Regions with a negative electrostatic potential, usually colored in shades of red, are characterized by an excess of electron density and are prone to attack by electrophiles. nih.gov Conversely, regions with a positive potential, colored in shades of blue, are electron-deficient and are the likely sites for nucleophilic attack. nih.gov Green areas represent regions of neutral or zero potential. nih.gov
For this compound, the MEP surface would reveal key features about its reactivity:
Negative Regions : High negative potential would be expected around the nitrogen atom of the quinoline (B57606) ring and the nitrogen of the amine group due to the presence of lone pairs of electrons. The chlorine and bromine atoms would also exhibit negative potential, making these areas susceptible to interactions with electrophiles or positive centers.
Positive Regions : Positive potential would likely be concentrated around the hydrogen atoms of the amine group, making them acidic and potential sites for hydrogen bonding or attack by nucleophiles.
This analysis allows researchers to understand how the molecule will interact with other reagents, substrates, or biological receptors, providing a qualitative prediction of its chemical behavior.
Natural Bond Orbital (NBO) Analysis for Understanding Stability and Hyperconjugation
The analysis is based on transforming the complex, delocalized molecular orbitals into a set of localized NBOs. A key aspect of NBO analysis is the examination of interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.nettsijournals.com A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
For this compound, NBO analysis would elucidate several important electronic features:
Hyperconjugation : The analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the nitrogen (n) or halogen atoms into the antibonding π* orbitals of the quinoline ring (n → π*). This delocalization contributes significantly to the stability of the aromatic system.
Intramolecular Charge Transfer : NBO calculates the natural atomic charges, showing how electron density is distributed among the atoms. This helps in understanding the charge transfer occurring from the electron-donating amine group and halogens to the quinoline ring.
Bonding Nature : It provides information on the hybrid orbitals forming the sigma (σ) and pi (π) bonds, confirming the nature of the covalent bonds within the molecule. q-chem.com
The findings from an NBO analysis can be summarized in a table detailing the most significant donor-acceptor interactions and their corresponding stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP(1) N(amine) | π(C-C) quinoline | High | - | - |
| LP(1) N(ring) | σ(C-C) quinoline | Moderate | - | - |
| LP(1) Cl | σ(C-C) quinoline | Low | - | - |
| LP(1) Br | σ(C-C) quinoline | Low | - | - |
| Note: This table is illustrative. The values for E(2), E(j)-E(i), and F(i,j) are placeholders and would be determined by specific quantum chemical calculations. |
Theoretical Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis Spectra)
Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic absorption spectra (UV-Vis) of molecules like this compound. mdpi.comsharif.edu
The TD-DFT method calculates the energies of electronic transitions from the ground state to various excited states. sharif.edu This information allows for the prediction of the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. researchgate.net These calculations are typically performed considering a solvent to better mimic experimental conditions. researchgate.net
A theoretical UV-Vis spectrum for this compound would provide insights into its electronic structure. The primary electronic transitions responsible for absorption in the UV-Vis range are typically π → π* and n → π* transitions.
π → π transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π orbital and are usually intense. They are characteristic of the aromatic quinoline system.
n → π transitions: These involve the excitation of an electron from a non-bonding orbital (like the lone pairs on nitrogen or halogen atoms) to an antibonding π orbital. These transitions are typically less intense than π → π* transitions.
The results of a TD-DFT calculation are often presented in a table that correlates the predicted absorption wavelengths with the specific molecular orbitals involved in the transition.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (HOMO/LUMO) | Transition Type |
| - | - | HOMO → LUMO | π → π |
| - | - | HOMO-1 → LUMO | π → π |
| - | - | HOMO-2 → LUMO | n → π* |
| Note: This table is a representative example. The specific values for λmax, oscillator strength, and orbital contributions would be derived from actual TD-DFT computations. |
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed insights into reaction pathways, transition states, and activation energies that are often difficult to obtain experimentally. For this compound, DFT calculations can be employed to model its reactivity in various chemical transformations.
The process of modeling a reaction mechanism typically involves:
Geometry Optimization : The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Transition State Search : Sophisticated algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate.
Frequency Analysis : Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction pathway.
For this compound, computational modeling could be used to explore various potential reactions, such as nucleophilic aromatic substitution at the chloro-substituted positions, electrophilic substitution on the quinoline ring, or reactions involving the amine group. By comparing the activation energies for different possible pathways, chemists can predict which reaction is most likely to occur under a given set of conditions, thereby guiding synthetic efforts and providing a deeper understanding of the molecule's chemical behavior.
Structure Activity Relationship Sar Studies of 8 Bromo 2,4 Dichloroquinolin 3 Amine Derivatives
Influence of Halogen Substituents on Molecular Recognition and Interactions
The presence and positioning of halogen atoms on the quinoline (B57606) scaffold of 8-Bromo-2,4-dichloroquinolin-3-amine are critical determinants of its molecular recognition properties and interaction profile with biological targets. Halogen substituents, such as the bromine at position C8 and the chlorine atoms at C2 and C4, exert a profound influence through a combination of steric, electronic, and hydrophobic effects, and through their ability to form specific non-covalent interactions like halogen bonds.
Research on related halogenated quinoline derivatives has consistently demonstrated that these substituents can significantly enhance binding affinity and biological activity. For instance, the introduction of halogen atoms into the benzene (B151609) ring of quinoline-like scaffolds has been shown to increase affinity for protein targets. The bromine atom at the C8 position, in particular, can be pivotal. Studies on pyrrolo[3,2,1-ij]quinolin-2-one derivatives showed that introducing halogen substituents at position 8 dramatically increased inhibitory activity against coagulation factors Xa and XIa. Similarly, bromo-derivatives of 8-hydroxyquinoline (B1678124) have been noted for their potent antiproliferative effects. The high electronegativity and polarizability of bromine allow it to act as a halogen bond donor, forming stabilizing interactions with electron-rich atoms like oxygen or nitrogen in the amino acid residues of a protein's active site.
The chlorine atoms at the C2 and C4 positions also play a crucial role. These electron-withdrawing groups can modulate the electronic distribution of the entire quinoline ring system, impacting its reactivity and interaction with target macromolecules. In studies of quinolinone derivatives, the presence of 2,3-dichloro atoms on the aromatic ring led to the greatest inhibition of acetylcholinesterase. Furthermore, chloro- and bromo-substituted quinolines have shown potent activity in HIV reverse transcriptase assays. Fluorine substitution, a related halogenation, has been found to improve metabolic stability and augment binding affinity through strong electrostatic interactions. This principle underscores the general importance of halogenation in enhancing the pharmacological profile of quinoline-based compounds.
The collective effect of the bromine and two chlorine atoms in this compound is therefore predicted to create a unique electronic and steric profile that enhances its binding capabilities, making it a promising scaffold for targeted inhibitor design.
Table 1: Effect of Halogen Substitution on Biological Activity of Quinoline Derivatives Note: This table compiles data from various studies on different quinoline scaffolds to illustrate the general principle of halogen influence.
| Compound Series | Base Scaffold | Halogen Substitution | Target/Assay | Observed Effect | Reference(s) |
| Pyrrolo[3,2,1-ij]quinolin-2-ones | Pyrroloquinolinone | 8-Br | Factor Xa/XIa Inhibition | Increased inhibitory activity significantly compared to non-halogenated analog. | |
| 8-Hydroxyquinolines | 8-Hydroxyquinoline | 5,7-Dibromo | Anticancer (C6, HeLa, HT29 cell lines) | Strong antiproliferative activity with low IC50 values (6.7 to 25.6 µg/mL). | |
| Fluorinated Quinolines | Quinoline | Various -F patterns | Anticancer (TNBC cells) | Potent activity (IC50 values of 2.5–5 μM); ester group and fluorine were critical for activity. | |
| 8-Hydroxyquinolines | 8-Hydroxyquinoline | 7-Bromo | Antibacterial | High antigrowth activity against Gram-negative bacteria. |
Role of the Amine Group at Position 3 in Modulating Molecular Interactions
The amine (-NH2) group at the C3 position of the this compound scaffold is a key pharmacophoric feature that plays a fundamental role in mediating molecular interactions with biological targets. As a primary amine, it can function as both a hydrogen bond donor and, depending on the local electrostatic environment, a hydrogen bond acceptor. This dual capability allows it to form specific, directional interactions with amino acid residues such as aspartate, glutamate, or serine in a receptor's binding pocket, which are often crucial for anchoring the ligand and ensuring correct orientation for inhibitory activity.
The importance of amino groups on heterocyclic scaffolds is well-documented in medicinal chemistry. For example, 4-aminoquinoline (B48711) derivatives are known for their significant therapeutic profiles. In different quinoline-based compounds, the amino group has been shown to be critical for biological activity, including anticancer properties. Studies on tacrine-quinoline hybrids have suggested that an 8-amino group can form additional hydrogen bonds with peripheral anionic site (PAS) residues of cholinesterase, enhancing binding. While the position differs, the principle of the amino group's contribution to binding affinity through hydrogen bonding remains the same.
Impact of Systemic Chemical Modifications and Derivatization on Receptor/Enzyme Binding Modes
Derivatization of the amine group is a common strategy to explore the chemical space around a core scaffold. For instance, in a series of 2-chloro N-substituted amino quinolines, modifications at the amino group led to a range of inhibitory concentrations (IC50) against the A549 non-small cell lung cancer cell line, with the 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine derivative showing the highest activity. This highlights that the size, hydrophobicity, and electronic nature of the substituent attached to the amine are critical for optimal interaction with the target protein.
Alterations to the quinoline core itself also dictate binding outcomes. Studies on fluorinated quinoline analogues demonstrated that the position and number of fluorine atoms significantly influenced anticancer activity against triple-negative breast cancer cells. For example, a meta,para-disubstituted compound was more active than an ortho,para-substituted one, indicating a specific spatial and electronic requirement for the substituents. Similarly, research on tacrine-quinoline hybrids showed that linker length and the substitution position on the quinoline moiety were crucial for modulating the inhibition of cholinesterases. Moving a linker from the 2-position to the 5-position, for instance, resulted in a significant drop in activity, likely due to a less favorable orientation for dual-site binding.
These findings collectively suggest that the this compound scaffold is sensitive to structural modifications. Changes to any of its key features—the C8-bromo, the C2/C4-dichloro, or the C3-amine—would likely alter the binding mode by affecting key interactions like hydrogen bonds, halogen bonds, and π-π stacking, thereby modulating the compound's affinity and selectivity for its biological target.
Table 2: Influence of Chemical Modifications on the Biological Activity of Quinoline Derivatives Note: This table presents IC50 values from different studies to illustrate how structural modifications impact potency.
| Base Scaffold | Modification/Derivative | Cell Line/Target | IC50 Value | Reference |
| 2-Chloro-4-aminoquinoline | N-(quinolin-5-yl) derivative with 8-methyl | A549 Lung Cancer | 29.4 µM | |
| 2-Chloro-4-aminoquinoline | N-(naphthalen-1-yl) derivative | A549 Lung Cancer | 77.7 µM | |
| Tacrine-Quinoline Hybrid | Piperazine linker, 8-aminoquinoline | Acetylcholinesterase (AChE) | 1.60 nM | |
| Tacrine-Quinoline Hybrid | Piperazine linker, 8-hydroxyquinoline | Acetylcholinesterase (AChE) | 2.13 nM | |
| Fluorinated Quinoline | meta-Fluoro substitution | MDA-MB-468 Breast Cancer | ~5 µM | |
| Fluorinated Quinoline | meta,para-Difluoro substitution | MDA-MB-468 Breast Cancer | ~2.5 µM |
Principles of Ligand Design Informed by SAR Analysis
The design of novel, potent, and selective ligands based on the this compound scaffold is guided by principles derived from comprehensive Structure-Activity Relationship (SAR) analysis. SAR studies correlate specific structural features of a molecule with its biological activity, providing a rational framework for chemical optimization. For quinoline derivatives, this process involves identifying the key pharmacophoric elements and understanding how modifications affect target interactions.
A primary principle in ligand design is the use of computational models, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), to translate SAR data into a predictive tool. Techniques like Comparative Molecular Field Analysis (CoMFA) analyze a series of compounds to generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be beneficial or detrimental to activity. Based on the SAR of this compound derivatives, such a model would likely identify the C3-amine as a critical hydrogen-bonding region and the halogenated positions as key sites for modulating hydrophobic and halogen-bonding interactions.
Rational design strategies for related quinoline inhibitors have successfully employed these principles. For instance, the design of 4-substituted amino quinolines as PDK1 kinase inhibitors was based on an initial scaffold that showed promising hydrogen bonding interactions in docking studies. Subsequent synthesis and testing of derivatives confirmed the design hypothesis. The design process often involves:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with fragments of similar size and electronic properties to improve factors like metabolic stability or selectivity, while retaining key binding interactions.
Fragment-Based Growth: Using the core scaffold as an anchor and systematically adding functional groups, guided by SAR and structural data, to probe for additional favorable interactions within the binding site.
Structure-Based Design: When the 3D structure of the target protein is known, ligands can be designed to fit precisely into the active site, maximizing favorable contacts and minimizing steric clashes. The design of tacrine-quinoline hybrids was based on the known structure of acetylcholinesterase, with a linker designed to span the catalytic and peripheral sites.
By applying these principles, the SAR data from derivatives of this compound can be leveraged to guide the synthesis of next-generation compounds with improved potency and selectivity.
In Silico Approaches for SAR Exploration, Including Molecular Docking
In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for exploring the Structure-Activity Relationship (SAR) of this compound derivatives. These computational techniques provide detailed insights into how these ligands interact with their biological targets at an atomic level, helping to rationalize observed biological data and predict the activity of novel compounds.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. For quinoline derivatives, docking studies have been instrumental in elucidating binding modes. The process typically involves preparing the 3D structures of both the ligand and the protein, followed by a search algorithm that samples various ligand poses within the protein's active site, scoring each based on a force field. The resulting scores (e.g., binding affinity in kcal/mol) provide an estimate of the binding strength, while the predicted pose reveals key intermolecular interactions.
Docking studies on related quinoline inhibitors frequently highlight recurring interaction patterns:
Hydrogen Bonding: The quinoline nitrogen atom often acts as a hydrogen bond acceptor with backbone amide protons in the hinge region of kinases. The C3-amine group of the target compound would be predicted to form additional hydrogen bonds.
π-π Stacking: The aromatic quinoline ring system commonly engages in π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine in the active site.
Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonds with electron-donating residues, contributing to binding affinity.
Following docking, Molecular Dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a more dynamic and realistic view of the binding interactions and confirming the stability of key contacts identified in the docking pose. For example, simulations of halogenated quinoline derivatives bound to MAO-A and MAO-B showed strong structural stability, reinforcing the docking predictions.
These in silico approaches allow for the rapid, cost-effective screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for chemical synthesis and biological testing.
Table 3: Representative In Silico Docking Results for Halogenated Quinoline Derivatives Note: This table presents data from a study on specific halogenated quinolines to exemplify the outputs of in silico analysis.
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG bind, kcal/mol) | Key Predicted Interactions | Reference |
| Q3Cl4F | MAO-A | -7.24 | -38.24 | Hydrogen bonding, hydrophobic interactions | |
| Q3Cl4F | MAO-B | -8.37 | -35.02 | Hydrogen bonding, hydrophobic interactions | |
| Q4F | MAO-A | - | -35.80 | Hydrogen bonding, hydrophobic interactions | |
| Q4F | MAO-B | - | -33.49 | Hydrogen bonding, hydrophobic interactions | |
| Harmine (Reference) | MAO-A | -6.57 | -27.82 | Not specified | |
| Rasagiline (Reference) | MAO-B | -6.47 | -32.95 | Not specified |
Advanced Research Applications and Potential Directions Excluding Clinical and Human Therapeutic Applications
Development of Chemical Probes and Molecular Tools for Biological Systems Research
The scaffold of 8-Bromo-2,4-dichloroquinolin-3-amine presents a versatile platform for the development of specialized chemical probes and molecular tools. The quinoline (B57606) core is a common feature in molecules designed to interact with biological systems. The amine group at the 3-position serves as a convenient chemical handle for conjugating reporter molecules, such as fluorophores or biotin, allowing for the visualization and tracking of molecular interactions within cellular environments.
Furthermore, the chlorine and bromine atoms can be strategically modified or retained to fine-tune the molecule's properties, including its lipophilicity, cell permeability, and binding affinity for specific biological targets. While direct research on this specific compound as a molecular probe is not extensively documented, its structural components are analogous to those used in creating probes for studying enzyme activity, receptor binding, and other cellular processes. The development of derivatives from this compound could lead to novel tools for fundamental biological research, aiding in the elucidation of complex cellular pathways without a direct therapeutic goal.
Exploration in Materials Science for Novel Optical or Electrical Properties
In the field of materials science, quinoline derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) materials. The aromatic, heterocyclic nature of the quinoline ring system provides a rigid, planar structure that can facilitate π-π stacking and charge transport, which are desirable properties for electronic materials.
The presence of heavy atoms like bromine can influence the photophysical properties of organic molecules, potentially enhancing processes such as intersystem crossing, which is relevant for applications in phosphorescent materials. The dichloro- and bromo-substituents, along with the amino group, also significantly alter the electronic distribution within the quinoline ring, which can be exploited to tune the optical absorption and emission spectra of derivative materials. Research into related bromo-substituted organic compounds has shown that the bromo group can improve molecular hyperpolarizabilities, which is a key factor for NLO applications. The potential contributions of the functional groups in this compound to material properties are outlined below.
| Functional Group | Potential Contribution to Material Properties |
| Quinoline Core | Provides a rigid, planar, aromatic structure conducive to π-stacking and charge transport. Forms the backbone for potential organic semiconductors or light-emitting materials. |
| Bromo Substituent | Can enhance spin-orbit coupling, potentially leading to phosphorescence. Influences crystal packing and can improve nonlinear optical (NLO) properties. |
| Dichloro Substituents | Modify the electronic properties (electron-withdrawing), affecting the energy levels of molecular orbitals (HOMO/LUMO) and thus the optical and electrical characteristics. Serve as reactive sites for further functionalization. |
| Amine Group | Acts as an electron-donating group, creating a push-pull electronic system in conjunction with the chloro-substituents, which is often desirable for NLO materials. Provides a site for hydrogen bonding, influencing molecular self-assembly and crystal structure. |
Role as Versatile Intermediates in the Synthesis of Complex Organic Molecules
One of the most significant applications of this compound is its role as a highly versatile intermediate in synthetic organic chemistry. The molecule features multiple distinct reactive sites that can be addressed with high selectivity, allowing for the construction of complex molecular architectures. Bromo-substituted quinolines are recognized as valuable intermediates in various synthetic endeavors. google.comsemanticscholar.org
The chlorine atoms at the 2- and 4-positions of the quinoline ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups (e.g., alkoxy, amino, or cyano groups). The bromine atom at the 8-position is ideally suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. google.comsemanticscholar.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Finally, the amine group at the 3-position can be acylated, alkylated, or used as a directing group for further reactions. This multi-faceted reactivity makes the compound a valuable building block for synthesizing complex heterocyclic systems, ligands for catalysis, or novel materials.
| Reactive Site | Type of Reaction | Potential Reagents/Catalysts | Resulting Transformation |
| C4-Chloride | Nucleophilic Aromatic Substitution | Alcohols/Alkoxides, Amines, Thiols | Introduction of O-, N-, or S-based nucleophiles. |
| C2-Chloride | Nucleophilic Aromatic Substitution (less reactive than C4) | Stronger nucleophiles or harsher conditions | Introduction of O-, N-, or S-based nucleophiles. |
| C8-Bromide | Suzuki Coupling | Boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Formation of a C-C bond, attaching an aryl or alkyl group. google.com |
| C8-Bromide | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Formation of a C-C triple bond, creating an alkynylquinoline. semanticscholar.org |
| C8-Bromide | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Formation of a C-N bond, attaching a new amino group. |
| C3-Amine | Acylation / Sulfonylation | Acyl chlorides, Sulfonyl chlorides, Base | Formation of amides or sulfonamides. |
| C3-Amine | Alkylation | Alkyl halides, Base | Formation of secondary or tertiary amines. |
Investigations into Enzyme Mechanism Studies (e.g., Cytochrome P450 Inhibition, Cholinesterase Inhibition)
The quinoline scaffold is present in numerous compounds that exhibit inhibitory activity against various enzymes. nih.govrsc.orgnih.gov Consequently, this compound serves as an interesting candidate for investigations into enzyme-inhibitor interactions and mechanism studies, particularly for enzyme families like Cytochrome P450 (CYP450) and cholinesterases (ChEs).
Cytochrome P450 Inhibition: CYP450 enzymes are a superfamily of heme-containing monooxygenases crucial for the metabolism of a vast array of compounds. nih.govnih.govbiomolther.org The inhibition of these enzymes is a key area of study in toxicology and biochemistry. Quinoline-based molecules can interact with the active site of CYP450 enzymes through hydrophobic interactions and potential coordination with the heme iron. The lipophilic nature of the polychlorinated and brominated aromatic structure of this compound suggests it could readily access the often-buried active sites of CYP enzymes. jmchemsci.com Studying how this compound and its derivatives bind to and potentially inhibit various CYP isoforms could provide valuable insights into the structural requirements for CYP450 inhibition. jmchemsci.comjmchemsci.com
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.govnih.gov Many cholinesterase inhibitors feature aromatic moieties that interact with key amino acid residues in the enzyme's active site gorge. mdpi.comresearchgate.netmdpi.com Tacrine, a well-known AChE inhibitor, is based on an aminoacridine structure, which has similarities to the aminoquinoline core. Research has been conducted on various tacrine-quinoline hybrids as cholinesterase inhibitors. mdpi.com The specific substitution pattern of this compound could be used to probe the steric and electronic landscape of the cholinesterase active site, helping to map out the enzyme's substrate specificity and the mechanism of inhibition by small molecules.
| Enzyme Family | General Features of Active Site | Potential Interactions with this compound |
| Cytochrome P450 | Largely hydrophobic, buried active site containing a heme-iron center. nih.govjmchemsci.com | The polyhalogenated aromatic system could engage in hydrophobic and π-π stacking interactions. The quinoline nitrogen could potentially coordinate with the heme iron. |
| Cholinesterases (AChE/BuChE) | A deep and narrow gorge (~20 Å) with a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. Lined with aromatic residues. mdpi.comresearchgate.net | The quinoline ring could form π-π stacking interactions with aromatic residues (e.g., Tryptophan, Tyrosine) in the gorge. The amine group could form hydrogen bonds. |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the amine group at position 3 of the quinoline scaffold in 8-bromo-2,4-dichloroquinolin-3-amine?
- Methodological Answer : The Buchwald-Hartwig amination is a robust method for introducing amine groups into halogenated aromatic systems. For quinoline derivatives, coupling 8-bromo-2,4-dichloroquinoline with ammonia or protected amines (e.g., tert-butyl carbamate) using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 100–110°C can yield the target compound. Post-synthesis, deprotection (e.g., TFA for Boc groups) may be required .
- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm product identity using (δ 6.8–7.5 ppm for aromatic protons) and HRMS (exact mass: 291.93 g/mol for ) .
Q. How can researchers optimize purification of this compound given its low solubility in common solvents?
- Methodological Answer : Gradient recrystallization using a DCM/hexane system (1:4 v/v) improves purity (>95%). For challenging cases, preparative HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) resolves impurities. Solubility can be enhanced via sonication in warm DMF followed by slow cooling .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : (aromatic protons), (quinoline carbons at ~120–150 ppm), and IR (N-H stretch at ~3350 cm) .
- Purity Assessment : HPLC (retention time consistency) and GC-MS (absence of halogenated byproducts) .
Advanced Research Questions
Q. How do the electron-withdrawing effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The 8-bromo group is more reactive than 2,4-dichloro substituents in Suzuki-Miyaura couplings due to lower bond dissociation energy (C-Br vs. C-Cl). DFT calculations (e.g., Gaussian 16) predict activation barriers for substitution patterns, guiding catalyst selection (e.g., Pd(dba)₂ for Br, CuI for Cl). Experimental validation via kinetic studies (UV-Vis monitoring) is recommended .
Q. What strategies resolve contradictory data in reaction yields when synthesizing analogues of this compound?
- Methodological Answer : Contradictions often arise from competing pathways (e.g., nucleophilic aromatic substitution vs. elimination). Use DoE (Design of Experiments) to optimize parameters (temperature, solvent polarity, catalyst loading). For example, higher temperatures (120°C) favor amination over dehalogenation in polar aprotic solvents (DMF) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) identifies binding affinities. QSAR models trained on similar quinoline derivatives (e.g., antimalarial 7-chloroquinoline) correlate substituent electronegativity with activity. Validate predictions via in vitro assays (e.g., IC measurements) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points for this compound derivatives?
- Methodological Answer : Variations may stem from polymorphic forms or impurities. Characterize crystalline forms via PXRD and DSC. For example, a melting point range of 195–199°C (vs. literature 185–190°C) suggests a new polymorph. Reproduce results using strict drying protocols (vacuum oven, 50°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
